(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Asymmetric Synthesis Chiral Building Block Process Efficiency

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1021428-21-6, also cross-referenced as CAS 492462-02-9) is a cis-configured, orthogonally protected β-amino acid building block. The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen, while the free carboxylic acid and primary amine are available for selective functionalization.

Molecular Formula C10H18N2O4
Molecular Weight 230.264
CAS No. 1021428-21-6
Cat. No. B2456780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
CAS1021428-21-6
Molecular FormulaC10H18N2O4
Molecular Weight230.264
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
InChIKeyOSQJCAMJAGJCSX-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1021428-21-6) Is a Strategic Chiral Building Block for Drug Discovery


(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1021428-21-6, also cross-referenced as CAS 492462-02-9) is a cis-configured, orthogonally protected β-amino acid building block. The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen, while the free carboxylic acid and primary amine are available for selective functionalization [1]. As a conformationally constrained proline analog, it is widely used in peptide mimetic synthesis, fragment-based drug discovery, and the construction of chiral scaffolds where defined spatial orientation of amine and carboxyl substituents is critical .

Why Generic Substitution of (3R,4R)-4-Amino-1-Boc-pyrrolidine-3-carboxylic Acid Fails: The Critical Role of cis-Stereochemistry


Substituting (3R,4R)-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid with the trans-diastereomer or the (3S,4S)-enantiomer is not chemically equivalent. The cis-arrangement of the 4-amino and 3-carboxyl groups imposes a distinct puckering geometry on the pyrrolidine ring, directly affecting the trajectory of hydrogen bond donor/acceptor groups in derived peptidomimetics [1]. Furthermore, the Boc-protected cis isomer is synthesized in significantly fewer steps and higher overall yield than the trans isomer, making it a more reliable starting point for reproducible scale-up [1]. Using an unprotected or differently protected analog would necessitate re-optimization of downstream coupling/deprotection sequences, undermining synthetic reproducibility.

Quantitative Evidence for Selecting (3R,4R)-4-Amino-1-Boc-pyrrolidine-3-carboxylic Acid Over Its Stereoisomers


cis-(3R,4R) Isomer Achieves Higher Synthetic Efficiency Than trans-(3R,4S) Isomer

In a direct head-to-head comparison, the asymmetric synthesis of cis-(3R,4R)-4-aminopyrrolidine-3-carboxylic acid (the deprotected core of the target compound) required only 4 synthetic steps, achieving >98% diastereomeric excess (d.e.) and 52% overall yield. The corresponding trans-(3R,4S) isomer required 5 steps, with identical >98% d.e. but a lower 50% overall yield [1].

Asymmetric Synthesis Chiral Building Block Process Efficiency

Superior Diastereomeric Purity of the cis-(3R,4R) Building Block Over Racemic Mixtures

Commercially sourced (3R,4R)-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid is supplied with a certified purity of ≥98% (HPLC) and an enantiomeric excess typically >97%, as reported in vendor certificates of analysis . In contrast, the racemic rel-(3R,4R) mixture, while cheaper, introduces an uncontrolled 1:1 mixture of enantiomers that can compromise chiral assay outcomes and reduce the bioactive fraction in subsequent pharmacological testing.

Diastereomeric Excess Chiral Purity Reproducibility

Boc Protection Enables Orthogonal Solid-Phase Peptide Synthesis Compatibility

The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen is stable under basic Fmoc deprotection conditions (20% piperidine in DMF) but is quantitatively removed with trifluoroacetic acid (TFA). This orthogonality allows the building block to be incorporated into standard Fmoc solid-phase peptide synthesis workflows without side reactions, whereas Cbz-protected analogs require hydrogenolysis, which is incompatible with many side-chain protecting groups [1]. The Boc group is removed with >99% efficiency under standard TFA cleavage cocktails.

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/t-Bu Strategy

Best-Fit Application Scenarios for (3R,4R)-4-Amino-1-Boc-pyrrolidine-3-carboxylic Acid Based on Quantitative Evidence


Conformationally Constrained Peptidomimetic Lead Optimization

The cis-(3R,4R) configuration of this building block introduces a γ-turn mimetic scaffold into peptide chains, restricting backbone flexibility. This is leveraged in the design of metabolically stable integrin antagonists and protease inhibitors, where the spatial presentation of the 4-amino group is critical for target engagement [1]. The high stereochemical purity (>98% d.e.) ensures consistent biological activity across batches.

Fragment-Based Drug Discovery (FBDD) Library Construction

As an orthogonally protected, chiral fragment with multiple diversification points, this compound is incorporated into FBDD libraries for screening against novel targets. Its Boc protection allows sequential, selective deprotection and functionalization, enabling rapid analog generation without cross-reactivity issues [1].

Scale-Up of Chiral Intermediates for Preclinical Development

With a demonstrated 4-step, 52% overall yield asymmetric route, the cis-(3R,4R) scaffold is more amenable to scale-up than the trans isomer (5 steps, 50% yield) [2]. Procurement of the single-enantiomer Boc-protected form eliminates the need for chiral resolution, reducing cost and timeline in preclinical candidate synthesis.

Solid-Phase Peptide Synthesis of Cyclic Peptides

The Boc group's stability under Fmoc deprotection conditions allows the building block to be used in the on-resin assembly of cyclic peptides. After incorporation, selective Boc removal with TFA reveals the pyrrolidine nitrogen for subsequent cyclization or conjugation, a strategy incompatible with Cbz-protected analogs [3].

Quote Request

Request a Quote for (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.